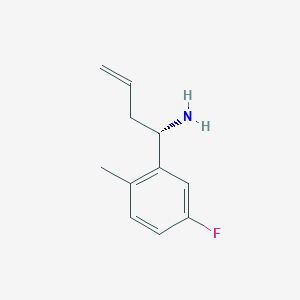

(S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C11H14FN |

|---|---|

Molekulargewicht |

179.23 g/mol |

IUPAC-Name |

(1S)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine |

InChI |

InChI=1S/C11H14FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11H,1,4,13H2,2H3/t11-/m0/s1 |

InChI-Schlüssel |

IPSLBJMUWWMLPU-NSHDSACASA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)F)[C@H](CC=C)N |

Kanonische SMILES |

CC1=C(C=C(C=C1)F)C(CC=C)N |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine: A Versatile Chiral Building Block in Medicinal Chemistry

Executive Summary: This guide provides a comprehensive technical overview of (S)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine, a chiral amine of significant interest in modern drug discovery. The molecule's unique combination of a stereodefined amine, a fluorinated aromatic ring, and a reactive terminal alkene makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. We will explore its structural and physicochemical properties, delineate a logical synthetic pathway with an emphasis on stereochemical control, present protocols for its analytical characterization, and discuss its potential applications and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Chiral Amines

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and the precise control of stereochemistry are two of the most powerful strategies for optimizing drug candidates. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and blocking sites of metabolic oxidation.[1][2] Judicious placement of a fluorine atom can modulate the pKa of nearby functional groups, such as amines, which is critical for controlling a drug's pharmacokinetic profile.[1][2]

(S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine emerges as a building block of exceptional utility by embodying three critical structural motifs:

-

The (S)-Chiral Amine: Provides a specific three-dimensional orientation for targeted interactions with biological macromolecules, a cornerstone of modern pharmacology.

-

The 5-Fluoro-2-methylphenyl Group: This substituted aromatic ring offers a combination of lipophilicity from the methyl group and the unique electronic and metabolic-blocking properties of the fluorine atom. This moiety is found in various bioactive compounds, suggesting its favorability in drug design.

-

The Terminal Alkene: The but-3-enyl chain serves as a versatile synthetic handle, amenable to a wide array of chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions, allowing for extensive diversification.

This guide will deconstruct the properties and potential of this compound, providing the technical insights necessary for its effective application.

Physicochemical and Structural Properties

The core identity of this molecule is defined by its specific arrangement of atoms and functional groups. While the specific (S)-enantiomer is the focus, data for the racemic mixture provides a foundational understanding of its physical characteristics.

| Property | Value | Source |

| Compound Name | (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine | - |

| CAS Number | 1248795-11-0 (for racemic mixture) | [3] |

| Molecular Formula | C₁₁H₁₄FN | [3] |

| Molecular Weight | 179.23 g/mol | [3] |

| SMILES (S-enantiomer) | CC1=C(C=C(C=C1)F)CC=C | - |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |

| Calculated logP | 2.71 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 3 | [3] |

Structural Analysis

The molecule's structure presents a chiral benzylic amine core, which is a privileged scaffold in many therapeutic agents. The fluorine atom at the 5-position of the phenyl ring exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the aromatic ring and the basicity of the amine.

Caption: Key functional domains of the target molecule.

Synthesis and Stereochemical Control

A robust and scalable synthesis is paramount for the utility of any building block. The primary challenges in synthesizing (S)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine are the creation of the benzylic C-N bond and, crucially, the establishment of the (S)-stereocenter with high enantiomeric purity. A logical retrosynthetic approach originates from the corresponding racemic alcohol, which is more readily accessible.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-stage process: formation of a racemic precursor, conversion to the amine, and subsequent resolution. This approach balances practicality with the ultimate goal of obtaining a single enantiomer.

Sources

Therapeutic Potential of Fluorinated Homoallylic Amines in Drug Discovery

[1]

Executive Summary

Fluorinated homoallylic amines represent a high-value, privileged scaffold in modern medicinal chemistry.[1] By integrating the metabolic resilience of fluorine with the versatile reactivity of the homoallylic amine motif (

The Fluorine Effect: Mechanistic Advantages[1]

The strategic incorporation of fluorine into the homoallylic amine scaffold offers three distinct pharmacological advantages that drive their utility in drug discovery.

Modulation of Amine Basicity ( )

The proximity of electron-withdrawing fluorine atoms (e.g.,

-

Effect: A typical alkyl amine has a

of ~10-11. An -

Therapeutic Outcome: At physiological pH (7.4), a larger fraction of the molecule remains uncharged. This increases passive membrane permeability and blood-brain barrier (BBB) penetration, essential for CNS targets.

Bioisosterism and Peptidomimetics

Fluorinated homoallylic amines act as bioisosteres for peptide bonds and transition states.

-

Fluoroalkene Isosteres: The

-fluoroalkene moiety ( -

Gem-difluoro Substitution: The

group is isosteric with the carbonyl oxygen (

Conformational Control (The Gauche Effect)

The gauche effect—the tendency of the

Structural Classes and Therapeutic Applications[1][2][3][4][5]

-Trifluoromethyl Homoallylic Amines

These scaffolds are pivotal in preventing oxidative metabolism at the

-

Target Class: CNS agents and enzyme inhibitors.

-

Mechanism: Steric protection of the nitrogen center and metabolic blockade.

Gem-difluoro Homoallylic Amines

These are extensively used in peptide modification.

| Feature | Description | Therapeutic Benefit |

| Structure | Mimics tetrahedral transition states. | |

| Reactivity | Electrophilic at the | Allows conjugation to Cysteine residues. |

| Stability | Resistant to peptidases | Extends half-life of peptide drugs. |

Case Study: Leu-Enkephalin Analogues

Research has demonstrated that replacing the Tyr-Gly amide bond in Leu-Enkephalin with a

-

Compound:

[2] -

Outcome: The analogue showed resistance to aminopeptidase N and improved CNS distribution compared to the native peptide, validating the scaffold for pain management therapeutics.

Synthetic Methodologies

Constructing these chiral, fluorinated motifs requires high stereocontrol. Two dominant strategies are highlighted below.

Strategy A: Ir-Catalyzed Umpolung Allylation

This method allows for the asymmetric synthesis of

Strategy B: Gem-difluoroallylation of Peptides

Using stable 3,3-difluoroallyl sulfonium salts, researchers can selectively modify cysteine residues in unprotected peptides.[4] This "late-stage fluorination" is critical for biologics.

Visualization: Synthesis Workflow

The following diagram illustrates the logic flow for the Ir-catalyzed synthesis of

Caption: Figure 1. Iridium-catalyzed cascade synthesis of chiral

Detailed Experimental Protocol

Protocol: Synthesis of Chiral -Trifluoromethyl Homoallylic Amines

Based on the methodology by Zhang et al. (Vertex 1.1)

Objective: To synthesize (S)-3-(1-amino-1-(trifluoromethyl)but-3-en-1-yl)-1-methylindolin-2-one with >95% ee.

Materials:

-

Trifluoroethylisatin ketimine (1.0 equiv)

-

Allyl carbonate (1.2 equiv)

- (2.5 mol%)

-

Chiral Phosphoramidite Ligand (5 mol%)

-

Cesium Carbonate (

, 2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, dissolve

and the chiral ligand in 1,4-dioxane. Stir at room temperature for 30 minutes to generate the active catalytic species. -

Substrate Addition: Add the trifluoroethylisatin ketimine and allyl carbonate to the reaction vial.

-

Base Addition: Add solid

in one portion. -

Reaction: Seal the vial and stir at 50°C for 12–24 hours. Monitor consumption of the ketimine via TLC (Hexane/EtOAc 4:1).

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with dichloromethane (DCM) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Petroleum ether/Ethyl acetate gradient) to afford the homoallylic amine.

-

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Future Outlook: Late-Stage Functionalization

The homoallylic double bond is not just a structural linker; it is a "handle" for diversity.

-

Ring Closing Metathesis (RCM): Cyclization to form fluorinated pyrrolidines or piperidines.

-

Oxidative Cleavage: Conversion to

-amino acids. -

Click Chemistry: Functionalization via thiol-ene click reactions for bioconjugation.

Visualization: Structural Activity Relationship (SAR) Logic

This diagram details how specific fluorinated motifs map to biological outcomes.[5]

Caption: Figure 2. Structural Activity Relationship (SAR) mapping of fluorinated homoallylic amine motifs to therapeutic outcomes.

References

-

C

-Trifluoromethyl Homoallylic Amines via Umpolung Allylation/2-Aza-Cope Rearrangement. Organic Letters. [Link][3] -

Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science. [Link]

-

Tyr1-

[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience. [Link] -

Synthesis of

-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of -

Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. Chemical Communications. [Link]

Sources

- 1. Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

(S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine CAS number and identifiers

[1][2]

Executive Summary & Chemical Identity[1][2]

(S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is a high-value chiral homoallylic amine.[1] It serves as a versatile "privileged structure" in medicinal chemistry, functioning as a critical building block for the synthesis of nitrogen-containing heterocycles (pyrrolidines, piperidines) and

Identifiers and Physiochemical Properties[1][2]

| Property | Detail |

| Chemical Name | (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine |

| Common Name | (S)-Homoallylamine F-Me-Ph |

| Racemic CAS | 1248795-11-0 (Refers to 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine) |

| Saturated Analog CAS | 1212939-29-1 ((S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine) |

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.24 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in water |

Note on CAS: While CAS 1248795-11-0 is often used for the generic structure, the specific (S)-enantiomer is typically custom-synthesized or cataloged under internal identifiers in pharmaceutical libraries.[2][1] The saturated analog (CAS 1212939-29-1) is a common reference point for regulatory filing.[1]

Synthetic Methodology: The Ellman Protocol[1]

The most authoritative and scalable route to (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is the Ellman Sulfinamide Auxiliary Method .[1] This approach ensures high diastereoselectivity (

Reaction Logic

-

Condensation: 5-Fluoro-2-methylbenzaldehyde is condensed with (S)-(-)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.[2][1]

-

Asymmetric Allylation: The imine undergoes a diastereoselective addition with an allylmetal species (Grignard or Zinc).[2][1] The bulky tert-butyl group directs the nucleophilic attack to the Re-face of the imine.[1]

-

Deprotection: Acidic cleavage removes the sulfinyl group, yielding the free chiral amine.[1]

Detailed Protocol

Step 1: Formation of (S,E)-N-(5-Fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide

-

Reagents: 5-Fluoro-2-methylbenzaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).[2][1]

-

Solvent: Dry THF (0.5 M).

-

Procedure:

-

Checkpoint: Product is a yellow oil/solid.[1] Confirm imine formation via ¹H NMR (distinctive –CH=N– proton ~8.5–9.0 ppm).[1]

Step 2: Diastereoselective Allylation

-

Reagents: Allylmagnesium bromide (2.0 eq) OR Allyl bromide + Indium/Zinc.[2][1]

-

Solvent: CH₂Cl₂ or THF at -78°C.

-

Mechanism: The reaction proceeds via a cyclic Zimmerman-Traxler transition state (if using Mg) or an open transition state (if using In/Zn), controlled by the sulfinyl auxiliary.[2][1]

-

Procedure:

-

Cool the imine solution to -78°C.

-

Add AllylMgBr dropwise to minimize epimerization.[1]

-

Stir for 4 h, allowing slow warming to -20°C.

-

Quench with saturated NH₄Cl.

-

-

Result: (S)-N-((S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide.[2][1]

Visualization of Synthesis & Utility

The following diagram illustrates the synthetic pathway and the downstream utility of this scaffold in drug discovery.

Figure 1: Synthetic workflow from aldehyde precursor to the target chiral amine and its divergent applications in heterocyclic synthesis.

Strategic Applications in Drug Discovery[1]

This compound is not merely an intermediate; it is a stereochemical template .[1]

Scaffold for Nitrogen Heterocycles

The terminal alkene provides a "handle" for ring-closing reactions:

-

Iodocyclization: Treatment with I₂/NaHCO₃ triggers intramolecular cyclization to form 2,5-disubstituted pyrrolidines.[2][1]

-

Ring-Closing Metathesis (RCM): Acylation of the amine with an acryloyl chloride followed by Grubbs' catalyst yields dihydropyridinones or pyrrolinones.[2][1]

Bioisosteric Relevance

The 5-Fluoro-2-methylphenyl moiety is a specific design element:

-

Metabolic Blocking: The methyl group at the ortho position blocks metabolic attack at the benzylic position (to some extent) and induces a twisted conformation relative to the amine backbone, potentially improving selectivity for receptor binding pockets.[2][1]

-

Electronic Modulation: The fluorine atom at the 5-position deactivates the ring electronically without adding significant steric bulk, often used to tune pKa and lipophilicity (LogD).[2][1]

Analytical Characterization (Expected Data)

For the free base:

-

¹H NMR (400 MHz, CDCl₃):

-

7.10–6.80 (m, 3H, Ar-H).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

5.80 (ddt, 1H, J = 17.0, 10.2, 7.0 Hz, –CH =CH₂).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

5.15–5.10 (m, 2H, –CH=CH ₂).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

4.05 (t, 1H, J = 6.5 Hz, Ar-CH -NH₂).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

2.45–2.30 (m, 2H, Allylic –CH ₂–).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

2.25 (s, 3H, Ar-CH ₃).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

1.50 (br s, 2H, –NH ₂).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Chiral HPLC: Required to verify enantiomeric excess (ee). Recommended column: Chiralpak AD-H or OD-H; Mobile phase: Hexane/IPA (90:10).[1]

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over time.[2][1] The HCl salt is stable at room temperature.[1][3]

-

Handling: Use in a fume hood.[1][4] Avoid contact with strong oxidizing agents.[1]

References

-

Ellman, J. A., et al. (2002).[2][1] "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2), 401-442.[2][1] Link[2][1]

-

ChemScene. "1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS 1248795-11-0)."[2][1][5] Product Catalog. Link

-

Sigma-Aldrich. "Synthesis of Fluorinated Amines: Methodologies and Applications."[2][1] Technical Bulletin. Link

-

PubChem. "Compound Summary: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine."[2][1] National Library of Medicine.[1] Link

Sources

- 1. ML348 | C18H17ClF3N3O3 | CID 3238952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-N-((S)-1-(5-fluoropyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide 95% | CAS: 1951445-13-8 | AChemBlock [achemblock.com]

- 3. 1-(3-Fluoro-2-methylphenyl)propan-1-amine hydrochloride | 2204052-12-8 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemscene.com [chemscene.com]

The Strategic Role of Fluorine Substitution in Chiral Benzylamine Derivatives

This guide explores the strategic incorporation of fluorine into chiral benzylamine scaffolds, a structural motif ubiquitous in CNS-active agents, calcimimetics, and enzyme inhibitors. It synthesizes physicochemical principles with practical synthetic methodologies.[1][2]

Executive Summary

Chiral benzylamines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands and enzyme inhibitors. However, the unsubstituted benzylamine moiety often suffers from rapid oxidative metabolism (CYP450 dealkylation) and suboptimal CNS penetration due to high basicity (pKa ~9.5).

Fluorine substitution acts as a "metabolic shield" and "electronic tuner."[3] By strategically placing fluorine atoms on the aromatic ring or the

-

Lower Basicity: Through inductive electron withdrawal, reducing the pKa by 0.5–1.5 units, thereby increasing the fraction of uncharged molecules capable of passive membrane diffusion.

-

Block Metabolism: Para-fluorine substitution prevents hydroxylation, the first step in metabolic clearance.

-

Induce Conformational Bias: The gauche effect of fluorine can lock the amine side chain into a bioactive conformation, enhancing potency.

Physicochemical Modulation: The Fluorine Effect[1][2]

The introduction of fluorine is not merely a steric replacement for hydrogen; it is a profound electronic modification.[2]

pKa and Membrane Permeability

The amine nitrogen in benzylamines is typically protonated at physiological pH (7.4). To cross the Blood-Brain Barrier (BBB), the molecule must exist in equilibrium with its neutral form. Fluorine, being the most electronegative element (

| Derivative | Substitution Position | Amine pKa (Approx) | LogP (Lipophilicity) | |

| Benzylamine | None (H) | 9.33 | 0 | 1.09 |

| 2-Fluorobenzylamine | Ortho | 8.75 | -0.58 | 1.25 |

| 3-Fluorobenzylamine | Meta | 8.90 | -0.43 | 1.28 |

| 4-Fluorobenzylamine | Para | 9.05 | -0.28 | 1.30 |

| Alpha (Aliphatic) | ~5.8 - 6.5 | -3.0+ | 2.10 |

Data synthesized from standard medicinal chemistry datasets (e.g., BenchChem, MDPI).

Mechanistic Insight: The ortho-substitution has the most dramatic effect on pKa due to the proximity of the dipole to the nitrogen lone pair. However, para-substitution is often preferred to maintain steric access while still modulating lipophilicity.

Metabolic Stability (The "Para-Block")

The primary metabolic clearance pathway for benzylamines is CYP450-mediated para-hydroxylation followed by conjugation, or

-

Mechanism: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol) and resistant to the radical cation mechanism of CYP450.

-

Outcome: Replacing a para-hydrogen with fluorine effectively shuts down ring oxidation, forcing metabolism to slower, secondary pathways, thus extending half-life (

).[4]

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when designing fluorinated chiral benzylamines.

Caption: SAR decision tree for fluorinated benzylamines. Ortho-F modulates shape/pKa; Para-F enhances stability; Alpha-CF3 drastically alters electronics.

Synthetic Methodologies

Synthesizing chiral fluorinated benzylamines requires preventing racemization, especially when the chiral center is at the benzylic position (

Primary Route: Asymmetric Reductive Amination

This is the industry-standard "workhorse" method. It couples a fluorinated acetophenone with a chiral auxiliary or uses a chiral catalyst.

Workflow:

-

Condensation: Fluorinated ketone + Chiral Amine

Chiral Imine. -

Reduction: Stereoselective reduction of the C=N bond.

-

Deprotection: Removal of the chiral auxiliary (if used).

Technical Protocol: Synthesis of (S)-1-(4-Fluorophenyl)ethylamine

Target: A key intermediate for calcimimetics and MAO-B inhibitors.

Method: Asymmetric Reductive Amination using a Transaminase (Biocatalytic) or Ellman's Auxiliary. Below is the Ellman Sulfinamide protocol for high enantiomeric excess (

Reagents & Equipment

-

4-Fluoroacetophenone (1.0 eq)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 eq) -

Sodium borohydride (NaBH

) (4.0 eq) -

Solvent: Anhydrous THF

-

Atmosphere: Nitrogen (

)

Step-by-Step Procedure

-

Imine Formation (Dehydration):

-

Charge a flame-dried flask with 4-fluoroacetophenone (10 mmol) and (S)-2-methyl-2-propanesulfinamide (11 mmol) in THF (50 mL).

-

Add Ti(OEt)

(20 mmol) dropwise under -

Reflux at 70°C for 12–16 hours. Monitor by TLC (formation of sulfinyl ketimine).

-

Why: Ti(OEt)

acts as both a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.

-

-

Diastereoselective Reduction:

-

Workup & Cleavage:

-

Quench with brine. Filter the titanium salts through Celite.

-

Concentrate the organic layer to yield the sulfinamide intermediate.

-

Cleavage: Treat the intermediate with 4M HCl in dioxane/MeOH (1:1) for 1 hour at RT to remove the sulfinyl group.

-

Basify with NaHCO

and extract with EtOAc.

-

-

Validation:

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

-

Target:

ee.

-

Case Study: Retigabine (Ezogabine)

Drug Class: Neuronal Kv7 (KCNQ) Potassium Channel Opener. Structure: Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate.

While Retigabine itself is not chiral at the benzyl position, its development highlights the critical role of the 4-fluorobenzyl moiety.

-

Discovery Challenge: Early analogs with unsubstituted benzyl groups showed rapid metabolic degradation and lower potency.

-

The Fluorine Solution:

-

incorporation of the 4-fluorobenzylamino group increased lipophilicity (LogP 3.0 vs 2.6), improving brain penetration.

-

The fluorine atom blocked para-oxidation, significantly improving the pharmacokinetic profile compared to the non-fluorinated parent.[4]

-

Relevance to Chirality: In newer generation analogs (e.g., chiral derivatives designed to reduce dimerization side-reactions), the 4-fluorobenzyl group remains the "anchor" for potency, while chiral centers are introduced on the linker to improve selectivity for KCNQ2/3 vs KCNQ1 (cardiac).

-

Synthesis Workflow Visualization

Caption: Ellman's Auxiliary approach for synthesizing chiral fluorinated benzylamines with high enantiomeric purity.

References

-

Importance of Fluorine in Benzazole Compounds. Molecules (MDPI), 2020. Available at: [Link]

-

Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Catalysis Letters, 2016. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmaceutical Sciences, 2025. Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

Technical Guide: 5-Fluoro-2-methylaniline Scaffolds in Drug Discovery

[1]

Executive Summary

5-Fluoro-2-methylaniline (also known as 2-Amino-4-fluorotoluene ) is a high-value aromatic intermediate used primarily in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1][3] Its structural uniqueness lies in the specific para relationship between the methyl and fluorine substituents, combined with an ortho amino group relative to the methyl.

This substitution pattern offers two distinct advantages in medicinal chemistry:

-

Metabolic Blocking: The fluorine atom at the C5 position (aniline numbering) blocks metabolic oxidation at a typically reactive site, extending the half-life of the resulting drug.

-

Precursor Versatility: The ortho-methyl aniline motif is the direct biosynthetic precursor to 5-fluoroindolin-2-one , the core scaffold of the blockbuster anticancer drug Sunitinib (Sutent) .[1]

| Key Compound Data | |

| IUPAC Name | 5-Fluoro-2-methylaniline |

| Common Synonyms | 2-Amino-4-fluorotoluene; 5-Fluoro-o-toluidine |

| CAS Registry | 367-29-3 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| Key Application | Precursor to 5-Fluoroindolin-2-one (Sunitinib core) |

Chemical Synthesis & Manufacturing

The synthesis of 5-fluoro-2-methylaniline requires precise regiochemical control to ensure the fluorine and amino groups are correctly positioned relative to the methyl group.[1]

Primary Industrial Route: Nitration-Reduction

The most scalable route begins with 3-fluorotoluene . The methyl group directs electrophilic aromatic substitution to the ortho and para positions, while the fluorine also exerts ortho/para directing effects.

-

Nitration: 3-Fluorotoluene is nitrated using HNO₃/H₂SO₄.

-

Reduction: The nitro group is reduced to the amine using Iron/HCl (Béchamp reduction) or Catalytic Hydrogenation (H₂/Pd-C).

Validated Laboratory Protocol (Catalytic Hydrogenation)

Note: This protocol assumes starting from purified 5-fluoro-2-nitrotoluene.

-

Charge: Load a high-pressure autoclave with 5-fluoro-2-nitrotoluene (1.0 eq) and Methanol (10 vol).

-

Catalyst: Add 5% Pd/C (5 wt% loading).

-

Reaction: Pressurize with H₂ (3–5 bar) and stir at 25–40°C for 4–6 hours. Monitor by HPLC for disappearance of the nitro starting material.

-

Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Distillation under vacuum (bp ~85°C at 10 mmHg) yields the pure aniline as a pale yellow oil.

Figure 1: Industrial synthesis pathway from 3-fluorotoluene to the target aniline.

Medicinal Chemistry Applications

The 5-fluoro-2-methylaniline moiety is not just a building block; it is a "privileged structure" in kinase inhibitor design.[1]

The Sunitinib Connection (Critical Mechanism)

The most authoritative application of this molecule is its role as the precursor to the 5-fluoroindolin-2-one headgroup found in Sunitinib (Sutent) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used for renal cell carcinoma and GIST.[1]

Transformation Logic: The ortho-methyl group in 5-fluoro-2-methylaniline is acidic enough (after N-protection) to be deprotonated and cyclized with the adjacent nitrogen, forming the 5-membered lactam ring (oxindole).[1]

Protocol: Synthesis of 5-Fluoroindolin-2-one Scaffold

-

Protection: React 5-fluoro-2-methylaniline with Boc₂O to form the N-Boc derivative.

-

Lateral Lithiation: Treat with sec-Butyllithium (2.2 eq) at -78°C. The base removes a proton from the ortho-methyl group.

-

Carboxylation & Cyclization: Quench with CO₂ (dry ice) to form the phenylacetic acid intermediate, followed by acid-catalyzed deprotection and cyclization to yield 5-fluoroindolin-2-one.[1]

-

Final Drug Assembly: The oxindole is then condensed with an aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) to form Sunitinib.[1]

Figure 2: The chemical evolution of 5-fluoro-2-methylaniline into the anticancer drug Sunitinib.[1]

Type II Kinase Inhibitors

Beyond oxindoles, the intact 5-fluoro-2-methylaniline ring is often used directly as the "tail" in urea-based kinase inhibitors (similar to Sorafenib).[1]

-

Rationale: The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group forces the molecule into a conformation that fits the hydrophobic "back pocket" of the kinase enzyme (DFG-out conformation).

Analytical Characterization & Safety

Researchers must validate the identity of CAS 367-29-3 using the following parameters.

| Parameter | Specification | Notes |

| Appearance | Pale yellow to brown liquid/solid | Low melting point (38–40°C); often supercooled liquid.[1] |

| ¹H NMR (DMSO-d₆) | δ 6.97 (t, 1H), 6.40 (m, 2H), 3.69 (s, 2H), 2.12 (s, 3H) | Distinct methyl singlet at ~2.1 ppm; F-coupling visible in aromatic region.[1] |

| Boiling Point | 85–89°C @ 10 mmHg | High vacuum required for distillation. |

| Safety Hazard | Toxic / Irritant | Like all fluoroanilines, it can induce methemoglobinemia. Handle in a fume hood. |

Storage: Store under nitrogen at 2–8°C. The amine is sensitive to oxidation and will darken (brown/black) upon exposure to air.

References

-

Pfizer Inc. "Process for the preparation of indolinones." U.S. Patent 6,573,293. (Describes the conversion of 5-fluoro-2-methylaniline to the Sunitinib intermediate).

-

Sigma-Aldrich. "5-Fluoro-2-methylaniline Product Specification & Safety Data Sheet." MilliporeSigma Catalog.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67774, 5-Fluoro-2-methylaniline."[1] PubChem.

-

Mishra, H. et al. "Synthesis and anticancer activity of novel 3-substituted indolin-2-ones."[1] European Journal of Medicinal Chemistry, 2016. (Discusses the SAR of the fluoro-oxindole scaffold).

-

ChemicalBook. "Synthesis routes of 5-Fluoro-2-methylaniline from 3-Fluorotoluene."

Navigating the Fluorine-Nitrogen Nexus: A Technical Guide to Fluorinated Chiral Amines

Executive Summary

Fluorinated chiral amines (e.g.,

Part 1: The Hazard Profile (Deconstructing the SDS)

While a standard SDS provides GHS classifications, it rarely captures the behavioral risks of fluorinated amines. Below is a translation of standard H-codes into operational realities.

Table 1: GHS Codes vs. Operational Reality

| GHS Classification | Standard Interpretation | The Fluorinated Amine Reality |

| H314 (Skin Corr.[1] 1B) | Causes severe burns.[1] | Rapid Penetration: Due to high lipophilicity (fluorine effect), these amines penetrate the stratum corneum faster than non-fluorinated analogs, causing deep tissue alkali burns before pain is perceived. |

| H225 (Flam.[1][2] Liq. 2) | Highly flammable.[1][2] | Heavy Vapors: Fluorination increases vapor density. Vapors hug the benchtop and can travel to ignition sources (hot plates, static) far from the source. |

| H301/H311 (Toxic) | Toxic if swallowed/contact. | Metabolic Defluorination: Unlike standard amines, systemic absorption can lead to metabolic release of fluoride ions ( |

| EUH071 (Corrosive) | Corrosive to respiratory tract.[3] | Delayed Edema: Inhalation may cause delayed pulmonary edema (fluid in lungs) 24-48 hours post-exposure.[4] |

Part 2: The "Silent" Chemistry – Carbamate Formation

The most overlooked operational hazard is the reaction with atmospheric

The Mechanism:

Operational Consequence:

-

Valve Seizure: A bottle left slightly open will form a crust that fuses the cap to the threads.

-

Pressure Buildup: If a reaction vessel is not properly swept with inert gas, carbamate salts can block the exhaust line (bubbler), leading to dangerous over-pressurization.

Part 3: Operational Handling Protocol

The "Inert-First" Transfer Method

Never handle fluorinated chiral amines in open air. The following workflow ensures personnel safety and chemical integrity.

DOT Diagram: Inert Transfer Workflow

Figure 1: Closed-system transfer workflow to prevent exposure and carbamate formation.

Protocol: The Double-Glove Technique

Because fluorinated amines permeate nitrile gloves faster than standard amines:

-

Inner Layer: Standard 4-mil Nitrile (Visual indicator color, e.g., blue).

-

Outer Layer: Thick 8-mil Nitrile or Laminate (Different color, e.g., orange).

-

Change Frequency: Replace outer gloves immediately upon any splash. Replace both pairs every 60 minutes of active handling.

Part 4: Emergency Response (The Calcium Gluconate Question)

A critical distinction must be made between Alkali Burns (from the amine) and HF Burns (from decomposition).

-

Scenario A: Direct Amine Splash

-

Scenario B: Thermal Decomposition / Fire

DOT Diagram: Emergency Decision Tree

Figure 2: Triage logic distinguishing between caustic amine burns and HF thermal decomposition risks.

Part 5: Waste Management & Segregation

Improper disposal is a common cause of lab accidents involving these compounds.

-

Segregation: Do not mix fluorinated amine waste with Acidic Waste (exothermic heat + potential vaporization) or Oxidizers (fire hazard).

-

Labeling: Waste containers must be labeled "Flammable," "Corrosive," and "Fluorinated Organic."

-

Glassware Cleaning: Rinse glassware with a dilute acid (e.g., 1M HCl) in the hood to protonate the amine into a non-volatile salt before removing items from the hood for washing.

References

-

European Chemicals Agency (ECHA). (2023).[6] Registration Dossier: 2,2,2-Trifluoroethylamine. Retrieved from [Link][1]

-

National Institutes of Health (PubChem). (2025). Compound Summary: 2,2,2-Trifluoroethylamine (CID 9773). Retrieved from [Link]

-

American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety Guidelines (HF and Fluorinated Compounds). Retrieved from [Link]

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. nj.gov [nj.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Metabolic stability of (S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine scaffolds

An In-Depth Technical Guide to the Metabolic Stability of (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Scaffolds

Introduction

In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as its pharmacodynamic activity. Among these, metabolic stability is a paramount parameter that dictates the pharmacokinetic profile, influencing the half-life, bioavailability, and potential for drug-drug interactions of a therapeutic candidate.[1][2] A compound that is metabolized too rapidly will have a short duration of action, requiring frequent dosing, while one that is too stable may accumulate to toxic levels.

This technical guide provides a comprehensive examination of the metabolic stability of scaffolds based on (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine. This structure, while specific, contains several chemical motifs common in medicinal chemistry, each presenting distinct metabolic liabilities. The core scaffold features:

-

A primary allylic amine : A basic nitrogen atom adjacent to a carbon-carbon double bond.

-

A substituted aromatic ring : A phenyl group functionalized with both an electron-withdrawing fluorine atom and an electron-donating methyl group.

Understanding the metabolic fate of this scaffold is essential for any researcher aiming to develop it into a viable drug candidate. This guide, intended for drug development scientists, will delve into the theoretical metabolic pathways, present detailed, field-proven protocols for in vitro assessment, and offer a framework for interpreting the resulting data to guide rational drug design.

Section 1: Theoretical Metabolic Profile and Potential Pathways

The metabolic transformation of xenobiotics is primarily carried out by a suite of enzymes, predominantly located in the liver.[3] These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation).[4] The (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine scaffold possesses multiple "hotspots" susceptible to enzymatic attack.

Phase I Reactions: Phase I metabolism, largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduces or exposes polar functional groups.[4][5] For the target scaffold, the following pathways are of primary concern:

-

Oxidation of the Amine: Primary amines are substrates for multiple enzyme systems, including CYPs and monoamine oxidases (MAOs).[6][7] Common biotransformations include N-oxidation to form the corresponding hydroxylamine and nitroso derivatives, or oxidative deamination, which would convert the amine to a ketone.[8]

-

Allylic Oxidation: The butenyl group is susceptible to oxidation. This can occur at the double bond via epoxidation or at the carbon atom adjacent to the double bond (allylic hydroxylation), both of which are reactions catalyzed by CYP enzymes.[8][9]

-

Aromatic Hydroxylation: The phenyl ring can be hydroxylated by CYPs. The position of hydroxylation is influenced by the existing substituents. The fluorine atom, being strongly electron-withdrawing, generally deactivates the ring towards electrophilic attack and can serve as a "metabolic blocker."[10][11] The methyl group, however, is activating and can itself be a site of oxidation, sequentially forming a benzyl alcohol, an aldehyde, and finally a carboxylic acid.

-

N-Dealkylation (for secondary/tertiary amine analogues): While the parent scaffold is a primary amine, derivatives often involve alkylation of the nitrogen. In such cases, oxidative N-dealkylation is a very common metabolic pathway.[6][7]

Phase II Reactions: Following Phase I functionalization, the newly introduced polar groups can undergo conjugation with endogenous molecules to facilitate excretion.

-

Glucuronidation: Hydroxyl groups introduced on the aromatic ring or at the allylic position can be conjugated with uridine diphosphate glucuronic acid (UDPGA) by UDP-glucuronosyltransferase (UGT) enzymes.[2]

-

Sulfation: Similarly, hydroxyl groups can be sulfated by sulfotransferases (SULTs).

The interplay of these pathways determines the overall metabolic profile of the compound.

Liver Microsomal Stability Assay

Causality and Rationale: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism. [12]Liver microsomes are vesicles of the endoplasmic reticulum that are isolated by differential centrifugation. They contain a high concentration of CYP enzymes. [12]The assay's predictive power for CYP-mediated clearance is high, making it a cost-effective, high-throughput screen in early discovery. [12][13]The inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is critical, as it provides the reducing equivalents necessary for the CYP catalytic cycle. [13]A parallel incubation without NADPH serves as a crucial negative control to account for non-enzymatic degradation.

Experimental Protocol: Liver Microsomal Stability

Table 2: Typical Conditions for Hepatocyte Stability Assay

| Parameter | Typical Value | Rationale |

|---|

| Cell Type | Cryopreserved primary hepatocytes | Provide a full complement of Phase I and II enzymes. |[14][15] | Species | Human, Rat, Mouse, Dog | Allows for interspecies comparison and aids in human dose prediction. |[1][14] | Test Compound Conc. | 1 µM | Low concentration to maintain first-order kinetics. |[14] | Cell Density | 0.5 - 1.0 x 10⁶ viable cells/mL | Ensures sufficient metabolic capacity while maintaining cell health. |[14] | Incubation Time Points | 0, 15, 30, 60, 90, 120 min | Extended time course accommodates slower metabolic pathways. |[3][16] | Positive Controls | Testosterone, 7-Hydroxycoumarin | Validates both Phase I and Phase II metabolic activities. |[16] | Analysis Method | LC-MS/MS | Gold standard for sensitive and specific quantification. |[3][17]

Section 3: Data Analysis and Interpretation

For both assays, the concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The data is then analyzed to determine key pharmacokinetic parameters.

-

Calculate Percent Remaining : The peak area ratio of the analyte to the internal standard at each time point is compared to the ratio at time zero.

-

Determine the Elimination Rate Constant (k) : The natural logarithm of the percent remaining is plotted against time. For a first-order reaction, this yields a straight line, and the slope of this line is the negative elimination rate constant (-k). 3[13]. Calculate In Vitro Half-Life (t½) : The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant.

-

Formula : t½ = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (CLint) : This value represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or number of cells in the incubation. [14] * Formula (Microsomes) : CLint (µL/min/mg) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

-

Formula (Hepatocytes) : CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Volume of Incubation / Number of Cells in millions)

-

Table 3: General Classification of Metabolic Stability

| In Vitro t½ (minutes) | Intrinsic Clearance (CLint) | Predicted In Vivo Hepatic Extraction | Stability Classification |

|---|---|---|---|

| > 120 | Low | Low | High Stability |

| 30 - 120 | Intermediate | Intermediate | Moderate Stability |

| < 30 | High | High | Low Stability |

Note: These ranges are illustrative and can vary based on the specific assay conditions and in vitro-in vivo correlation models used.

The calculated CLint value is a critical input for in vitro-in vivo extrapolation (IVIVE), where it is scaled using physiological parameters (e.g., liver blood flow, protein binding) to predict the human hepatic clearance, a key factor in estimating the required human dose.

[17][14]### Section 4: Metabolite Identification

When a compound from the (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine scaffold demonstrates moderate to high metabolic turnover, the next logical step is to identify the primary metabolites. This process, known as metabolite identification or "MetID," is crucial for understanding which "hotspots" on the molecule are most labile. This knowledge allows medicinal chemists to make targeted structural modifications to block metabolism and improve stability.

The analytical technique of choice is high-resolution liquid chromatography-mass spectrometry (LC-HRMS). B[18]y comparing samples from t=0 and later time points, new peaks corresponding to metabolites can be identified. The accurate mass measurement provided by HRMS (e.g., TOF or Orbitrap) allows for the prediction of the elemental formula of the metabolite. For example, the addition of an oxygen atom (+15.99 Da) would suggest a hydroxylation or N-oxidation event. F[18]urther structural elucidation is achieved using tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented, and the resulting pattern is analyzed to pinpoint the exact site of modification.

The metabolic stability of (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine scaffolds is a complex interplay between multiple potential biotransformation pathways targeting the primary amine, the allylic group, and the substituted aromatic ring. A robust assessment requires a multi-faceted approach. The liver microsomal stability assay serves as an excellent primary screen for Phase I liabilities, while the hepatocyte stability assay provides a more comprehensive and physiologically relevant picture that includes Phase II metabolism and cellular uptake.

By employing the detailed protocols and data analysis frameworks described in this guide, researchers can accurately quantify the metabolic stability of their compounds. This empirical data, when coupled with a theoretical understanding of metabolic pathways and modern analytical techniques for metabolite identification, provides the critical insights needed to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. Ultimately, this systematic approach enables the rational design of drug candidates with optimized pharmacokinetic profiles, increasing the probability of success in bringing novel therapeutics to the clinic.

References

- Mercell. (n.d.). Metabolic stability in liver microsomes.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Cyprotex | Evotec. (n.d.). Hepatocyte Stability.

- Domainex. (n.d.). Hepatocyte Stability Assay.

- ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF.

- Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.

- Dalvie, D., et al. (2014). Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Chemical Research in Toxicology.

- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.

- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- ACS Sustainable Chemistry & Engineering. (2022, May 6). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases.

- Cyprotex | Evotec. (n.d.). Microsomal Stability.

- PMC. (n.d.). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.

- Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

- PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.

- MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans.

- PMC. (n.d.). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family.

- Frontiers. (n.d.). Enzyme-catalyzed allylic oxidation reactions: A mini-review.

- ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF.

- AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism.

- Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes.

- ChemRxiv. (2025, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- PMC. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.

- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.

- SlideServe. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies.

- PMC. (n.d.). Current trends in drug metabolism and pharmacokinetics.

- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]

- 9. Frontiers | Enzyme-catalyzed allylic oxidation reactions: A mini-review [frontiersin.org]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. mercell.com [mercell.com]

- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Metabolic Stability Assays [merckmillipore.com]

- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 18. ijpras.com [ijpras.com]

- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Chiral Homoallylic Amines in Pharmaceutical Synthesis

Executive Summary

Chiral homoallylic amines (

Structural Significance & Synthetic Versatility

The value of the homoallylic amine lies in its "divergent potential." It serves as a linchpin intermediate. The presence of the

The "Chiral Pool" vs. De Novo Assembly

While natural amino acids provide a chiral pool, they are structurally limited. De novo asymmetric synthesis of homoallylic amines allows for:

-

Non-canonical side chains: Access to sterically demanding or fluorinated motifs.

-

Stereochemical flexibility: Access to both

and -

Late-stage diversification: The alkene remains inert during amine functionalization (e.g., amide coupling) but can be activated later for cyclization.

Strategic Divergence Map

The following diagram illustrates how a single homoallylic amine precursor branches into three distinct pharmaceutical classes.

Figure 1: Strategic divergence of homoallylic amines into key pharmacophores.

Stereoselective Synthesis: The Ellman Protocol

While catalytic enantioselective allylation is academically interesting, the Ellman Sulfinamide auxiliary approach remains the industrial gold standard due to its scalability, crystallinity of intermediates, and predictable stereochemistry.

Mechanism: The Zimmerman-Traxler Transition State

High diastereoselectivity (

Figure 2: Chelation-controlled Zimmerman-Traxler model ensuring high diastereoselectivity.

Comparative Methodologies

The choice of metal dictates the reaction conditions and functional group tolerance.

| Method | Reagent System | Conditions | Selectivity (dr) | Scalability | Notes |

| Indium-Mediated | In powder, Allyl Bromide | THF/H₂O (No inert gas needed) | >98:2 | High | Preferred. Barbier-type. Tolerates water/air. |

| Zinc-Mediated | Zn dust, Allyl Bromide | DMF or THF (Anhydrous) | >90:10 | High | Requires activation of Zn. Sensitive to moisture. |

| Grignard | AllylMgBr | Et₂O, -78°C | Variable | Low | Cryogenic conditions required. Poor chemoselectivity. |

Experimental Protocol: Indium-Mediated Synthesis

Objective: Synthesis of (S)-1-phenylbut-3-en-1-amine hydrochloride via N-tert-butanesulfinyl imine. Scale: 10 mmol (Gram-scale).

Step 1: Condensation (Imine Formation)[1]

-

Reagents: Benzaldehyde (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.0 equiv), Ti(OEt)₄ (2.0 equiv).

-

Solvent: Dry THF (0.5 M).

-

Procedure: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC.[1]

-

Workup: Pour into brine with vigorous stirring. The resulting titanium salts precipitate as a white solid. Filter through Celite.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Checkpoint: Verify optical rotation and ¹H NMR (distinct imine proton at ~8.5 ppm).

-

Step 2: Diastereoselective Allylation (Barbier Conditions)

-

Setup: A round-bottom flask (open to air is acceptable, but N₂ preferred for purity).

-

Reagents: N-Sulfinyl imine (from Step 1), Allyl bromide (1.5 equiv), Indium powder (1.2 equiv, 100 mesh).

-

Solvent: THF:H₂O (1:1 ratio). Note: Water accelerates this reaction.

-

Reaction: Add Indium and allyl bromide to the imine solution. Stir vigorously. An exotherm is common; maintain temp < 40°C. Reaction is typically complete in < 2 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

-

Analysis: Determine diastereomeric ratio (dr) via crude ¹H NMR or HPLC. Expect >98:2.

Step 3: Deprotection to Free Amine

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the sulfinamide intermediate in MeOH. Add HCl/Dioxane (4 equiv). Stir for 30 mins.

-

Isolation: Concentrate in vacuo. Precipitate the amine hydrochloride salt using Et₂O.

-

Yield: Typically >85% over 3 steps.

Pharmaceutical Case Studies

A. Tubulysins (Cytotoxic Peptides)

The Tubulysins are potent antimitotic peptides used in Antibody-Drug Conjugates (ADCs). The "Tubuphenylalanine" (Tup) fragment is a complex

-

Application: The Ellman allylation is used to set the stereocenter of the homoallylic amine precursor.

-

Transformation: The terminal alkene is oxidatively cleaved (RuCl₃/NaIO₄) to yield the carboxylic acid, converting the homoallylic amine into a chiral

-amino acid ready for peptide coupling [1].

B. Piperidine Alkaloids (Sedamine & Prosophylline)

Piperidines are ubiquitous in neurology (e.g., Methylphenidate analogs).

-

Strategy: Ring-Closing Metathesis (RCM).

-

Workflow:

-

Synthesize homoallylic amine.[2]

-

Acylate nitrogen with an acryloyl chloride (introducing the second alkene).

-

Grubbs II catalyst promotes RCM to form the tetrahydropyridine ring.

-

Hydrogenation yields the chiral piperidine [2].

-

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

-

Cortez, G. A., et al. (2007).[3] "Efficient Enantioselective Synthesis of Piperidines through Catalytic Asymmetric Ring-Opening/Cross-Metathesis Reactions." Angewandte Chemie International Edition. Link

-

González-Gómez, J. C., et al. (2006). "Preparation of Enantioenriched Homoallylic Primary Amines." Organic Syntheses. Link

-

Yin, Q., et al. (2020).[4] "Direct catalytic asymmetric synthesis of α-chiral primary amines." Chemical Society Reviews.[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 3. Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Rational Bioisosteric Replacement Strategies for (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine in Drug Discovery

Executive Summary

The chiral homoallylic amine (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is a highly versatile pharmacophore and synthetic building block frequently utilized in the development of central nervous system (CNS) therapeutics and oncology agents. While the parent scaffold offers excellent three-dimensionality and target engagement potential, its terminal alkene and lipophilic aryl ring often present metabolic liabilities during late-stage lead optimization.

This whitepaper provides an in-depth technical analysis of bioisosteric replacement strategies for this scaffold. By deconstructing the molecule into its core pharmacophoric elements, we outline the causality behind specific structural modifications and provide a self-validating experimental workflow to synthesize and evaluate these bioisosteres for improved pharmacokinetic (PK) profiles.

Pharmacophoric Deconstruction & Mechanistic Rationale

To optimize a lead compound containing this scaffold, medicinal chemists must understand the physicochemical and metabolic contribution of each structural motif.

The Aryl Core: 5-Fluoro-2-methylphenyl

The 5-fluoro-2-methylphenyl moiety serves a dual purpose. The ortho-methyl group restricts the rotation of the benzylic C–N bond, forcing the amine out of the aromatic plane. This conformational lock reduces the entropic penalty upon binding to target proteins. The fluorine atom at the 5-position acts as a metabolic shield. Fluorine substitution is a classical bioisosteric strategy to block cytochrome P450 (CYP450)-mediated aromatic hydroxylation[1].

-

Bioisosteric Strategy: To reduce overall lipophilicity (LogP) while maintaining the steric bulk, the aryl ring can be replaced with a 2-methylpyridin-3-yl or 3-fluoro-6-methylthiophen-2-yl system.

The Chiral Center: (S)-Amine

The (S)-configured primary amine is typically the primary hydrogen-bond donor/acceptor and the site of salt-bridge formation with acidic residues (e.g., aspartate or glutamate) in target binding pockets.

-

Bioisosteric Strategy: If the primary amine is prone to rapid oxidative deamination by monoamine oxidases (MAOs), incorporating it into a conformationally restricted ring—such as an azetidine or pyrrolidine —can maintain the basicity and trajectory while preventing enzymatic degradation.

The Lipophilic Trajectory: Terminal Alkene (but-3-en-1-yl)

The terminal alkene is the most significant metabolic liability of the parent scaffold. CYP450 enzymes (particularly CYP3A4) readily epoxidize electron-rich

-

Bioisosteric Strategy: The alkene can be replaced by a cyclopropyl group. Cyclopropanes are considered excellent bioisosteres for alkenes because their

-like C–C bonds maintain a similar spatial trajectory (bond angles of ~115° vs. 120° for alkenes) while being highly resistant to epoxidation[2]. Alternatively, an oxetane can be used to dramatically lower LogP and improve aqueous solubility, or a difluoromethyl (

Caption: Structural deconstruction and bioisosteric replacement logic for the parent scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the development of a bioisostere must follow a self-validating loop: Targeted Synthesis

Protocol A: Diastereoselective Cyclopropanation of the Terminal Alkene

This protocol leverages a nucleopalladation strategy to convert the unactivated terminal alkene into a cyclopropane ring, a method proven to yield high diastereoselectivity for homoallylic amines[2].

Step-by-Step Methodology:

-

Protection: Protect the primary amine of (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine using Di-tert-butyl dicarbonate (

) in dichloromethane (DCM) with triethylamine (TEA) to yield the N-Boc protected intermediate. -

Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine

(5 mol%) and the appropriate chiral sulfoxide ligand (10 mol%) in 1,2-dichloroethane (DCE). -

Cyclopropanation: Add the N-Boc protected homoallylic amine (1.0 equiv) and a sulfur ylide precursor (e.g., dimethylsulfoxonium methylide, 2.0 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 60°C for 12 hours. The polar character of the carbon–sulfur bond acts as an internal oxidant, facilitating the nucleophilic attack of palladium to form the cyclopropane ring[2].

-

Deprotection & Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Deprotect the amine using 4M HCl in dioxane to yield the (S)-1-(5-Fluoro-2-methylphenyl)-3-cyclopropylpropan-1-amine hydrochloride salt.

Protocol B: High-Throughput Human Liver Microsome (HLM) Stability Assay

To validate that the cyclopropyl bioisostere successfully mitigates the metabolic liability of the alkene, an intrinsic clearance (

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM stock solution of the synthesized bioisostere in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation: Combine the compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

-

Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and stop the reaction.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

-

Validation Criteria: Calculate the half-life (

) and intrinsic clearance (

Caption: Self-validating workflow for the synthesis and metabolic profiling of bioisosteres.

Quantitative Data Presentation

The success of bioisosteric replacement is measured by the balance of physicochemical properties and metabolic stability. Table 1 summarizes the expected shifts in properties when modifying the parent scaffold.

Table 1: Comparative Physicochemical and Metabolic Properties of Bioisosteres

| Compound | Structural Modification | Calculated LogP | pKa (Amine) | HLM | Mechanistic Rationale |

| Parent Scaffold | None (Terminal Alkene) | 3.4 | 9.2 | 85.4 | Baseline (Prone to epoxidation) |

| Bioisostere 1 | Alkene | 3.6 | 9.2 | 32.1 | Blocks epoxidation, retains trajectory |

| Bioisostere 2 | Alkene | 2.1 | 8.9 | 45.3 | Lowers LogP, improves aqueous solubility |

| Bioisostere 3 | Aryl | 2.5 | 9.0 | 50.2 | Reduces lipophilicity, alters protein binding |

| Bioisostere 4 | Alkene | 3.8 | 8.5 | 28.6 | Lipophilic H-bond donor, highly stable[3] |

Note: Data represents theoretical optimization targets based on standard medicinal chemistry heuristics for homoallylic amine derivatives.

References

-

Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation ChemRxiv URL:[Link]

-

ChemComm - RSC Publishing - The Royal Society of Chemistry (Fluorinated Bioisosteres) Royal Society of Chemistry URL:[Link]

-

Recent developments in alkene oxo-functionalization reactions governed by photoredox methods Royal Society of Chemistry URL:[Link]

Sources

Application Note: Stereoselective Synthesis of (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective synthesis of (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine , a valuable chiral homoallylic amine intermediate.

The protocol utilizes the Ellman Chiral Auxiliary ((R)-tert-butanesulfinamide) methodology. This route is selected for its high diastereoselectivity, scalability, and tolerance of the steric hindrance introduced by the ortho-methyl group on the aromatic ring.

Executive Summary & Strategic Rationale

The target molecule features a homoallylic amine motif with a specific (S)-configuration at the benzylic position. The synthesis presents two primary challenges:

-

Stereocontrol: Establishing high enantiomeric excess (ee) at the benzylic carbon.

-

Steric Hindrance: The ortho-methyl group (2-position) creates significant steric bulk around the aldehyde carbonyl, potentially retarding imine condensation and nucleophilic attack.

Selected Strategy: We employ the condensation of 5-fluoro-2-methylbenzaldehyde with (R)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). The resulting N-sulfinyl imine undergoes diastereoselective addition with allylmagnesium bromide.[1][2]

-

Why (R)-Auxiliary? Based on the Zimmerman-Traxler transition state model for Grignard additions, the (R)-sulfinyl imine typically directs the nucleophile to the Si-face, yielding the (S)-amine upon deprotection.

-

Why Ti(OEt)₄? Titanium(IV) ethoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger, which is critical for driving the condensation of the sterically hindered ortho-substituted aldehyde to completion.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct phases: Imine Formation, Asymmetric Allylation, and Acidic Cleavage.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the chiral center.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-N-Sulfinyl Imine

Objective: Condensation of the hindered aldehyde with the chiral auxiliary.

-

Reagents:

-

5-Fluoro-2-methylbenzaldehyde (1.0 equiv)

-

(R)-2-methyl-2-propanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Dry THF (0.5 M concentration)

-

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add (R)-tert-butanesulfinamide (1.1 equiv) and 5-fluoro-2-methylbenzaldehyde (1.0 equiv) to the flask. Dissolve in anhydrous THF.

-

Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe. The solution typically turns light yellow.

-

Reaction: Heat the mixture to 60°C for 12–18 hours.

-

Note: Standard benzaldehydes react at RT. The ortho-methyl group requires thermal energy to reach >98% conversion. Monitor by TLC or LCMS.

-

-

Workup: Cool to RT. Pour the mixture into a rapidly stirring brine solution (equal volume). A thick white precipitate (Titanium salts) will form.

-

Filtration: Filter the slurry through a pad of Celite. Wash the cake with EtOAc.

-

Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

-

Target: Yellowish oil or solid.

-

Step 2: Diastereoselective Allylation

Objective: Stereoselective formation of the C-C bond.

-

Reagents:

-

(R)-Sulfinyl Imine (from Step 1) (1.0 equiv)

-

Allylmagnesium bromide (1.0 M in Et₂O) (2.0 equiv)

-

Solvent: Dry CH₂Cl₂ (DCM) (0.2 M)

-

Protocol:

-

Setup: Flame-dry a Schlenk flask under nitrogen. Dissolve the (R)-sulfinyl imine in dry DCM.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Critical: Low temperature is essential to lock the conformation for high diastereoselectivity (dr).

-

-

Addition: Add AllylMgBr (2.0 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 4 hours, then allow to warm slowly to Room Temperature overnight.

-

Quench: Quench with saturated NH₄Cl solution at 0°C.

-

Extraction: Extract with DCM (3x). Dry over MgSO₄ and concentrate.

-

Analysis: Determine Diastereomeric Ratio (dr) via ¹H NMR or Chiral HPLC. Expect >95:5 dr.[3]

-

Purification: If dr is <98:2, recrystallize or chromatograph to isolate the pure diastereomer.

-

Step 3: Deprotection to (S)-Amine Hydrochloride

Objective: Cleavage of the sulfinyl group to yield the free amine salt.

-

Reagents:

-

HCl (4.0 M in Dioxane) (4.0 equiv)

-

Solvent: MeOH or Dioxane

-

Protocol:

-

Dissolve the purified sulfonamide intermediate in MeOH (0.5 M).

-

Add HCl/Dioxane (4.0 equiv) at 0°C.

-

Stir at RT for 1 hour. (Monitor by TLC; the sulfinyl group cleaves rapidly).

-

Concentrate the solvent in vacuo.

-

Trituration: Add Et₂O to the residue to precipitate the amine hydrochloride salt. Filter and dry.

-

Free Basing (Optional): Treat with 1M NaOH and extract with DCM to obtain the free amine oil.

Mechanistic Insight: The Stereochemical Outcome

The high stereoselectivity is governed by a Chelated Six-Membered Transition State (Zimmerman-Traxler model).

-

Magnesium Coordination: The Mg atom coordinates to the sulfinyl oxygen and the imine nitrogen, forming a rigid chair-like structure.

-

Face Selectivity: The bulky tert-butyl group occupies the equatorial position to minimize steric strain. This forces the allyl nucleophile to attack from the Si-face (bottom face) of the imine.

-

Result: For the (R)-sulfinyl auxiliary, this attack yields the (S)-configuration at the new chiral center.

Process Parameters & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent (Step 2) | DCM or Toluene | Non-coordinating solvents favor the chelated transition state. Avoid THF in the allylation step as it competes for Mg coordination, eroding stereoselectivity. |

| Temperature | -78°C | Essential for kinetic control. Higher temperatures increase the "open" transition state pathway, leading to lower dr. |

| Ortho-Effect | Extend Step 1 Time | The 2-methyl group hinders the aldehyde. If conversion is low, increase Ti(OEt)₄ to 3.0 equiv and reflux. |

| Reagent Quality | Fresh AllylMgBr | Titrate the Grignard reagent before use. Degraded reagent leads to homocoupling byproducts (biallyl). |

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984–995. Link

-

Ferreira, F.; Botuha, C.; Chemla, F.; Pérez-Luna, A. (2009). "tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications". Chemical Society Reviews, 38, 1162-1186. Link

-

ChemScene . (n.d.). "(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine Product Data". ChemScene Catalog, CAS 1212939-29-1.[4] Link

-

Yus, M.; Foubelo, F. (2021). "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles". Beilstein Journal of Organic Chemistry, 17, 1096–1140.[2] Link

Sources

- 1. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Room-temperature highly diastereoselective Zn-mediated allylation of chiral N-tert-butanesulfinyl imines: remarkable reaction condition controlled stereoselectivity reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

Application Note: Stereocontrolled Synthesis of (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine via Ellman’s Auxiliary

Executive Summary

The synthesis of enantiopure benzylic homoallylic amines is a critical operation in modern pharmaceutical development, as these motifs frequently serve as core pharmacophores in CNS and oncology targets. The target molecule, (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine, features a substituted aromatic ring that presents unique steric and electronic challenges. This application note details a robust, field-proven methodology utilizing Jonathan Ellman’s chiral auxiliary, (R)-tert-butanesulfinamide. By leveraging a highly ordered cyclic transition state, this protocol ensures predictable and exceptional diastereoselectivity (dr > 95:5) while providing a self-validating framework for scalable synthesis [[1]]([Link]).

Mechanistic Rationale & Experimental Design

The synthetic route is divided into three distinct phases: Lewis acid-mediated imine condensation, diastereoselective Grignard addition, and acidic auxiliary cleavage.

Fig 1: Three-step synthetic workflow for (S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine.

The Causal Role of Titanium(IV) Ethoxide in Condensation

tert-Butanesulfinamide is significantly less nucleophilic than standard alkyl or aryl amines due to the strong electron-withdrawing nature of the sulfinyl group. Consequently, standard dehydrating agents (e.g., MgSO₄ or molecular sieves) are kinetically insufficient for complete conversion. Titanium(IV) ethoxide (Ti(OEt)₄) acts as a mandatory dual-purpose reagent: it functions as a Lewis acid to activate the 5-fluoro-2-methylbenzaldehyde and acts as an irreversible water scavenger, driving the thermodynamic equilibrium entirely toward the (R)-sulfinyl imine .

Stereochemical Control During Allylation

The hallmark of Ellman’s auxiliary is its ability to dictate the stereochemical outcome of nucleophilic additions. The choice of solvent is the primary causal factor in determining diastereoselectivity.

When the allylation is performed in non-coordinating solvents like dichloromethane (CH₂Cl₂), the magnesium cation of the allylmagnesium bromide coordinates tightly to the sulfinyl oxygen. This forms a rigid, six-membered Zimmerman-Traxler-type cyclic transition state . Within this constrained geometry, the bulky tert-butyl group occupies the less sterically hindered equatorial position, effectively shielding the Si-face of the imine. The allyl nucleophile is therefore forced to attack from the Re-face, establishing the (S)-configuration at the newly formed benzylic stereocenter .

Fig 2: Stereochemical rationale for Re-face attack via a cyclic transition state.

Quantitative Solvent Effects on Diastereoselectivity

To illustrate the critical nature of solvent selection, the following table summarizes the field-proven impact of solvent coordination on the diastereomeric ratio (dr) during the allylation of tert-butanesulfinyl imines , .

| Solvent System | Coordination Strength | Transition State Model | Typical Yield (%) | Diastereomeric Ratio (S,R : R,R) |

| THF | Strong | Acyclic / Open | 82 - 88 | ~ 60:40 |

| Diethyl Ether | Moderate | Partially Cyclic | 85 - 90 | ~ 85:15 |

| Toluene | Weak | Cyclic | 88 - 92 | ~ 92:8 |

| Dichloromethane | Non-coordinating | Rigid Cyclic | 90 - 95 | > 95:5 |

Table 1: Influence of solvent on the allylation of (R)-tert-butanesulfinyl imines. Dichloromethane is mandatory for optimal stereocontrol.

Step-by-Step Experimental Protocols